molecular formula C26H35N3O5S2 B2671924 (Z)-4-(N,N-diisobutylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-43-9

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2671924
CAS No.: 865161-43-9
M. Wt: 533.7
InChI Key: HWGDDHLYILUDLD-RQZHXJHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C26H35N3O5S2 and its molecular weight is 533.7. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy. It has potential as a Type II photosensitizer for the treatment of cancer in photodynamic therapy due to these features (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Agent Development

Narayana et al. (2004) reported on the synthesis of some new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives as possible antifungal agents. These compounds were characterized and screened for their antifungal activity, showcasing the diverse potential of thiazole-containing compounds in developing new antifungal treatments (Narayana et al., 2004).

Anti-Inflammatory and Analgesic Agents

Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, with significant analgesic and anti-inflammatory activities. These findings indicate the potential of benzodifuranyl and thiazolopyrimidine derivatives as therapeutic agents for inflammation and pain management (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anticancer Potential

Deep et al. (2016) evaluated a series of 4-thiazolidinone derivatives for their antimicrobial and anticancer potentials, identifying compounds with significant activity. These studies illustrate the application of thiazolidinone derivatives in developing new antimicrobial and anticancer therapies (Deep et al., 2016).

Anti-Infective Drug Development

Hemphill and Müller (2012) discussed thiazolides, a novel class of anti-infective drugs effective against viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. This highlights the broad spectrum of activities of thiazolides and their potential applications in treating various infections (Hemphill & Müller, 2012).

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O5S2/c1-18(2)16-28(17-19(3)4)36(31,32)22-10-7-20(8-11-22)25(30)27-26-29(13-14-33-5)23-12-9-21(34-6)15-24(23)35-26/h7-12,15,18-19H,13-14,16-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGDDHLYILUDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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